molecular formula C12H22N2 B3332034 2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 86732-30-1

2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B3332034
CAS RN: 86732-30-1
M. Wt: 194.32 g/mol
InChI Key: YEPWBBADTLMVMH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole is a bicyclic organic compound . It has a molecular weight of 194.32 g/mol and its linear formula is C12H22N2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group attached to an octahydropyrrolo[3,4-c]pyrrole core . The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 77.0-78.5 °C, a predicted boiling point of 287.2±8.0 °C, and a predicted density of 1.021±0.06 g/cm3 . Its pKa is predicted to be 10.83±0.20 .

Scientific Research Applications

  • Synthesis Methods : A new route for synthesizing octahydropyrrolo[1,2-a]pyrazines, related structurally to 2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole, involves starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, which are more easily accessible. This method offers a simplified approach to the synthesis of these compounds, which are fragments of several drugs (Likhosherstov, Peresada, & Skoldinov, 1993).

  • Stereochemistry in Synthesis : Enantiopure octahydropyrrolo[3,4-b]pyrroles can be synthesized through intramolecular [3 + 2] dipolar cycloaddition using chiral perhydro-1,3-benzoxazines. This process is stereospecific, leading to a single diastereoisomer and demonstrating the importance of reaction conditions such as temperature and base presence (Pedrosa et al., 2002).

  • Catalysis and Stereochemistry : A study describes a highly efficient Ag(I)-catalyzed atroposelective desymmetrization process for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives. This method achieves high yields and excellent levels of diastereo-/enantioselectivities, further advancing the understanding of catalytic processes in organic synthesis (Liu, Tao, Cong, & Wang, 2016).

  • Biological Applications : Octahydropyrrolo[3,4-c]pyrroles have been investigated as selective orexin-2 antagonists. This research has led to the discovery of compounds suitable for the treatment of primary insomnia, and the preclinical characterization of these compounds has been essential in advancing them to human clinical trials (Letavic et al., 2015).

  • Material Science : In the field of materials science, octahydropyrrolo[3,4-c]pyrrole derivatives have been synthesized and characterized for their potential applications. For instance, a study on polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione chromophore in the main chain highlights their solubility and strong fluorescence, which could be significant for developing new luminescent materials (Zhang & Tieke, 2008).

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as its use in pharmaceuticals, materials science, or biotechnology.

properties

IUPAC Name

5-cyclohexyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14/h10-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWBBADTLMVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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